molecular formula C17H12 B14742084 5-Phenylpenta-1,3-diynylbenzene CAS No. 6088-99-9

5-Phenylpenta-1,3-diynylbenzene

Cat. No.: B14742084
CAS No.: 6088-99-9
M. Wt: 216.28 g/mol
InChI Key: AFAXUPJQEIQWKO-UHFFFAOYSA-N
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Description

Contextualization of Aryl-Substituted Polyyne Chemistry

Aryl-substituted polyynes are a significant class of organic compounds characterized by a chain of alternating single and triple carbon-carbon bonds, terminated by aromatic groups. The study of these molecules is a dynamic area of research, driven by their unique electronic and structural properties. The presence of aryl groups at the ends of the polyyne chain can significantly influence the stability, reactivity, and photophysical behavior of the molecule.

The first synthesis of a polyyne was reported in 1869 by Carl Andreas Glaser, who observed the oxidative dimerization of copper phenylacetylide to form diphenylbutadiyne. researchgate.net Since then, the field has expanded to include a vast array of polyynes with diverse end-capping groups and varying chain lengths. researchgate.net

Significance of sp-Hybridized Carbon Chains in Modern Chemistry

The backbone of 5-Phenylpenta-1,3-diynylbenzene is composed of sp-hybridized carbon atoms. In sp hybridization, one s orbital and one p orbital combine to form two sp hybrid orbitals that are oriented linearly with a bond angle of 180°. nih.gov This linear geometry is a defining feature of alkynes and polyynes.

The high s-character (50%) of sp hybrid orbitals makes them more electronegative and results in shorter, stronger bonds compared to sp2 and sp3 hybridized orbitals. researchgate.net This unique electronic nature of sp-hybridized carbon chains imparts rigidity and facilitates electron delocalization along the conjugated system, making these compounds promising candidates for molecular wires and other applications in molecular nanotechnology. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6088-99-9

Molecular Formula

C17H12

Molecular Weight

216.28 g/mol

IUPAC Name

5-phenylpenta-1,3-diynylbenzene

InChI

InChI=1S/C17H12/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-7,10-13H,14H2

InChI Key

AFAXUPJQEIQWKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC#CC#CC2=CC=CC=C2

Origin of Product

United States

Electronic Structure and Photophysical Characteristics of 5 Phenylpenta 1,3 Diynylbenzene

Computational Methodologies for Electronic Structure Elucidation

Advanced computational techniques are indispensable for unraveling the complex electronic structure of molecules like 5-phenylpenta-1,3-diynylbenzene. These methods provide insights into ground and excited state properties, complementing experimental findings.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful tools for investigating the electronic properties of polyyne systems. arxiv.orgresearchgate.net DFT calculations are frequently employed to determine optimized geometries and vibrational frequencies. For instance, in studies of push-pull polyynes, DFT has been used to analyze vibrational spectra, with scaling factors applied to computed frequencies to better match experimental data. polimi.it The choice of functional, such as B3LYP, can be critical, as it has been shown to perform well for calculating zero-point energies. youtube.com

TDDFT is the workhorse for calculating UV-vis absorption spectra and understanding electronic transitions. youtube.com It can predict the energies of excited states and the oscillator strengths of transitions between them. However, TDDFT has known limitations, particularly in accurately describing charge-transfer excited states and core excitations, where it can produce significant errors. youtube.com For aryl-polyyne systems, TDDFT calculations help in assigning experimental absorption bands to specific electronic transitions, although care must be taken in cases with significant charge-transfer character. mdpi.com

Configuration Interaction with Single Excitation (CIS) and CASPT2 Methods

To overcome some of the limitations of TDDFT, more advanced ab initio methods are utilized. Configuration Interaction with Single Excitation (CIS) is a method for studying excited states, but it often provides only a qualitative description. nih.gov A more robust and accurate approach is the Complete Active Space Second-order Perturbation Theory (CASPT2). molcas.orgmolcas.org

The CASPT2 method is a multiconfigurational perturbation theory that provides a high-level treatment of electron correlation, which is crucial for accurately describing the electronic states of conjugated systems like polyynes. molcas.orgmolcas.org It is particularly useful for studying systems with significant multireference character, such as those with close-lying electronic states or for describing bond-breaking processes. bohrium.com The selection of the active space in CASSCF/CASPT2 calculations is a critical step that requires careful consideration to balance computational cost and accuracy. molcas.orgarxiv.org While computationally demanding, CASPT2 can provide benchmark-quality results for the excitation energies of polyynes, including those with "dark" excited states that are difficult to characterize with other methods. nih.govarxiv.org For instance, the multi-state CASPT2 (MS-CASPT2) method has been developed to handle cases where different electronic states are strongly coupled. bohrium.com

Excited State Dynamics and Characterization

The behavior of this compound upon photoexcitation is complex, involving various electronic states and ultrafast processes. Understanding these dynamics is key to harnessing its photophysical properties.

Singlet and Triplet Excited States of Aryl-Polyyne Systems

Upon absorption of light, aryl-polyyne systems are promoted to an excited singlet state. libretexts.org A molecule in an excited singlet state has the promoted electron maintaining a spin orientation opposite to the electron in the lower orbital. libretexts.org From this initial excited state, the molecule can undergo several processes, including fluorescence back to the ground state or intersystem crossing to a triplet state. libretexts.org In a triplet state, the spins of the two unpaired electrons are parallel. libretexts.org

The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states is an important parameter in the photophysics of these molecules. researchgate.net In many aryl-polyynes, the triplet state is significantly lower in energy than the singlet state. researchgate.netresearchgate.net The lifetime of the triplet state is typically much longer than that of the singlet state because the transition from a triplet state back to the ground singlet state is spin-forbidden. libretexts.org The excited singlet and triplet states of phenyleneethynylene oligomers, which are structurally related to this compound, have been shown to have relatively high quantum yields. nih.gov The long-lived triplet states in these systems can participate in processes like triplet-triplet annihilation. nih.gov

"Dark States" and S₀–S₁ Transitions in Polyyne Absorption Spectra

A notable feature of the electronic structure of polyynes is the presence of "dark" excited states. acs.org These are states where the electronic transition from the ground state (S₀) is dipole-forbidden, meaning it has a very low probability of occurring through light absorption. acs.org Consequently, the absorption spectra of polyynes are often dominated by intense transitions to higher-energy singlet states (S₀ → Sₙ), while the transition to the lowest excited singlet state (S₀ → S₁) is either very weak or completely absent. acs.orgresearchgate.net

The existence of these dark S₁ states is a general characteristic of polyyne chains and has been confirmed by both theoretical calculations and experimental observations. acs.org The energy of this dark S₁ state is crucial for determining the optical HOMO-LUMO gap. acs.org Although these states are not readily populated by direct absorption, they can be populated through internal conversion from higher-lying excited states. acs.org The presence of dark states can be difficult to identify, especially when the end groups of the polyyne, such as aryl groups, complicate the electronic structure. acs.org

Ultrafast Transient Absorption and Time-Resolved Infrared (TRIR) Spectroscopy

To probe the intricate dynamics of excited states in aryl-polyynes, sophisticated time-resolved spectroscopic techniques are employed. Ultrafast transient absorption spectroscopy is a powerful method for tracking the evolution of excited states on femtosecond to picosecond timescales. mdpi.comresearchgate.net This technique involves exciting the molecule with a short "pump" pulse and then probing the changes in absorption with a "probe" pulse at various time delays. mdpi.com By analyzing the transient absorption spectra, one can follow processes such as internal conversion from higher excited states (Sₙ) to the S₁ state, and subsequent decay back to the ground state. researchgate.net For instance, studies on related systems have observed the population of vibrationally "hot" ground states (S₀*) following internal conversion from S₁. mdpi.com

Time-Resolved Infrared (TRIR) spectroscopy provides complementary information by monitoring changes in the vibrational spectrum of the molecule following photoexcitation. ncl.ac.uknih.gov This technique is particularly sensitive to changes in molecular structure and bonding in the excited state. acs.org Computational studies have indicated that the excited states of polyynes generally exhibit reduced bond length alternation, with C≡C triple bonds becoming longer and C–C single bonds becoming shorter. acs.org TRIR can experimentally verify such structural changes. acs.org Despite its potential, there have been limited ultrafast TRIR studies on polyynes, representing an area for future investigation to gain a more complete understanding of their excited-state behavior. acs.orgncl.ac.uk

Conjugation Effects and Bond Length Alternation

The ground state of this compound and other polyynes is best described as having alternating single and triple carbon-carbon bonds. This variation in bond length is known as bond length alternation (BLA). The degree of BLA is a crucial parameter that influences the extent of π-electron delocalization along the polyyne chain. In essence, a smaller BLA indicates greater delocalization and a more "cumulenic" character, where the bonds have more double-bond-like properties. Theoretical studies on polyynes suggest that the BLA is a key factor in determining their energy band gap. nih.gov For instance, a combination of hybrid-DFT schemes predicts a BLA of approximately 0.13 Å for an idealized infinite polyyne chain. nih.gov

Theoretical Predictions and Experimental Evidence of Cumulenic Character in Excited States

Upon photoexcitation, the electronic distribution within the this compound molecule is significantly altered. Theoretical calculations and experimental observations of related polyynes strongly suggest that the excited states exhibit a more pronounced cumulenic character compared to the ground state. acs.org This means that the degree of bond length alternation decreases in the excited state, with the bonds along the carbon chain becoming more similar in length, resembling a string of double bonds (a cumulene).

Transient absorption spectroscopy studies on a "supertrityl" capped hexayne, a molecule with a pure sp-hybridized carbon chain, provide direct evidence for this phenomenon. acs.org In these experiments, the vibrational frequencies of the carbon-carbon stretching modes were observed to shift to lower values in the excited singlet (S₁) and triplet (T₁) states compared to the ground state (S₀). This red-shift is indicative of a weakening of the triple bonds and a strengthening of the single bonds, consistent with a transition towards a more cumulenic structure. acs.org Time-dependent density functional theory (TD-DFT) calculations on metal-functionalized oligo(phenyleneethynylene)s also support this, revealing that the most intense electronic transitions involve the promotion of electrons from acetylenic to cumulenic-like molecular orbitals. acs.orgnih.gov

The following table summarizes the observed vibrational frequencies in the ground and excited states for a model hexayne, illustrating the shift towards cumulenic character upon excitation.

Electronic StateC≡C Stretch Frequency (cm⁻¹)Reference
Ground State (S₀)2191, 2165 acs.org
Excited Singlet (S₁)2077, 1737 acs.org
Excited Triplet (T₁)2047, 1610 acs.org

Optical Responses and Nonlinear Optical Properties

The extensive π-conjugation in this compound gives rise to significant optical responses, including nonlinear optical (NLO) properties. NLO materials are of great interest for applications in photonics and optoelectronics.

Relationship between sp-Hybridized Carbon Chains and Hyper-Polarizability

The hyperpolarizability of a molecule describes its nonlinear response to an applied electric field, such as that from intense laser light. For conjugated organic molecules like this compound, the second hyperpolarizability (γ) is particularly important. There is a direct correlation between the structure of the sp-hybridized carbon chain and the molecule's hyperpolarizability.

A crucial factor influencing the hyperpolarizability is the bond length alternation. nih.gov Studies on various unsaturated organic compounds have shown that by tuning the BLA, the magnitude and even the sign of the second hyperpolarizability can be controlled. nih.gov For polymethine dyes, which share some structural similarities with polyynes in their delocalized π-systems, moving from a structure with high BLA (polyene-like) to one with low BLA (cyanine-like) can optimize the hyperpolarizability. nih.gov This suggests that the electronic structure of the conjugated backbone is a key determinant of the NLO response.

Influence of Molecular Architecture on Optical Properties

Studies on a series of oligo(p-phenyleneethynylene)s (OPEs), which are structurally analogous to diphenylpolyynes, have shown that increasing the length of the conjugated chain generally leads to a red-shift in the linear absorption spectrum. acs.orgnih.gov However, the effect on the nonlinear optical properties can be more complex. For instance, in some metal-functionalized OPEs, while the linear absorption maxima change significantly with chain length, the magnitude of the two-photon absorption cross-sections shows relatively little dependence on the length of the OPE bridge. acs.orgnih.gov This indicates that the specific nature of the electronic transitions involved in the NLO response is a critical factor.

The stability of these molecules is also a key consideration. Research on biphenyl-capped polyynes has demonstrated that bulky end-groups can enhance the stability of the polyyne chain, making them more resistant to degradation. arxiv.org This enhanced stability is crucial for the practical application of these materials in optical devices.

Advanced Applications and Future Prospects of Conjugated Diynylbenzene Systems

Molecular Electronics and Optoelectronics

Conjugated organic molecules are at the forefront of research aimed at miniaturizing electronic components. Their ability to conduct electrical current and interact with light makes them prime candidates for the next generation of electronic and optoelectronic devices.

Role as Molecular Wires

Molecular wires are fundamental components for creating electronic devices on a molecular scale, serving to conduct electrical current between different parts of a molecular circuit. wikipedia.orgnih.gov Conjugated systems like 5-Phenylpenta-1,3-diynylbenzene are exemplary candidates for this role. The defining feature of these molecules is their contiguous array of sp or sp2 hybridized atoms, which results in delocalized π-orbitals extending along the length of the molecule. wikipedia.org This extended conjugation provides a pathway for electrons to travel, effectively allowing the molecule to act as a wire.

The structure of this compound, with its alternating single and triple bonds (a polyyne chain) capped by phenyl groups, creates a highly conjugated system. sigmaaldrich.comthermofisher.com This architecture facilitates electron transport, a key requirement for molecular-scale wiring. wikipedia.orgnih.gov Research into oligo(phenylene ethynylene)s, which share a similar structural motif, has demonstrated the viability of using such molecules as conduits for charge. wikipedia.org

Applications in Light-Emitting Diodes and Field-Effect Transistors

The field of organic electronics has seen significant growth with the development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.govwikipedia.orgnih.govrsc.org These technologies leverage the properties of organic semiconductors to create devices that are flexible, lightweight, and can be fabricated over large areas at a low cost. nih.gov

Organic Light-Emitting Diodes (OLEDs): OLEDs generate light by the recombination of electrons and holes within an organic emissive layer when a current is applied. ossila.com The color of the emitted light is determined by the molecular structure of the organic material. ossila.com Conjugated molecules are essential for these devices. While specific use of this compound in commercial OLEDs is not widespread, its fluorescent properties—with an excitation peak at 305 nm and an emission peak at 330 nm—demonstrate its potential as a light-emitting component. aatbio.com The development of new organic emitters is a key area of research, with a focus on improving efficiency and stability, particularly for blue emitters. mdpi.com

Organic Field-Effect Transistors (OFETs): An OFET is a type of transistor that uses an organic semiconductor to control the flow of current. wikipedia.org These devices are fundamental building blocks for integrated circuits. researchgate.net The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor. nih.gov Materials with extended π-conjugation, such as polyacenes and thienoacenes, have shown high mobility and are actively studied for this purpose. sigmaaldrich.com The rigid, conjugated structure of this compound makes it a candidate for use as the active channel material in OFETs, aligning with the broader class of high-performance organic semiconductors. nih.govwikipedia.org

Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This "chemistry beyond the molecule" is fundamental to the bottom-up fabrication of complex nanostructures.

Building Blocks for Self-Assembled Nanostructures

Self-assembly is a process where components spontaneously organize into ordered structures. rsc.orgbeilstein-journals.orggoogle.comyoutube.com In nanotechnology, molecular building blocks can be designed to self-assemble into a wide array of functional nanostructures like spheres, tubes, and wires. rsc.orgrsc.org The aromatic phenyl groups and the linear, rigid diyne core of this compound make it an attractive building block for creating such structures.

The process of self-assembly is often driven by a combination of interactions, including π-π stacking between aromatic rings and other non-covalent forces. rsc.org For instance, studies on diphenylalanine peptides have shown how aromatic side chains can drive the formation of highly ordered nanotubes and other architectures. semanticscholar.org Similarly, the phenyl termini of this compound can facilitate π-stacking interactions, promoting the organization of these molecules into larger, well-defined supramolecular structures. nih.govnih.gov The ability to control the self-assembly process by modifying the building blocks or changing environmental conditions opens up possibilities for creating tailored nanomaterials. rsc.orgsemanticscholar.org

Encapsulation Strategies for Polyyne Stabilization

A significant challenge in working with long polyyne chains—the core structure of diynylbenzenes—is their inherent instability. nih.gov They are highly reactive and can easily degrade or undergo cross-linking. Encapsulation is a key strategy to protect these valuable molecular wires and enhance their stability. nih.govmdpi.comresearchgate.net This involves isolating the polyyne chain within a larger, protective molecular structure or matrix.

Two prominent encapsulation methods have proven effective:

Rotaxanes: In this approach, the linear polyyne "axle" is threaded through one or more macrocyclic "wheels". nih.gov This mechanical interlocking shields the polyyne chain from external reactants. Studies have shown that encapsulating polyynes in rotaxanes significantly increases their thermal stability. For example, a C24 polyyne rotaxane was found to decompose at a temperature 60°C higher than its unthreaded counterpart. nih.gov

Carbon Nanotubes (CNTs): Single-walled or multi-walled carbon nanotubes can act as nanoreactors and protective sheaths for polyyne chains. The polyynes can be synthesized directly within the hollow core of the CNTs, where they are shielded from the external environment. This method has been used to create and stabilize very long polyyne chains. nih.gov

These stabilization techniques are crucial for realizing the practical applications of polyynes in fields like molecular electronics.

Sensor Technologies and Stimuli-Responsive Materials

Stimuli-responsive materials, or "smart" materials, are designed to change their properties in response to external triggers such as light, pH, or temperature. ucsd.edunih.govrsc.orgyoutube.com This ability makes them highly valuable for applications like targeted drug delivery and advanced sensors. nih.govrsc.orgnih.gov

The inherent fluorescent properties of this compound make it a promising candidate for use in sensor technologies. aatbio.com Fluorescent molecules can act as probes, where a change in their emission spectrum (intensity or wavelength) signals the presence of a specific analyte or a change in environmental conditions. The compound's absorption and emission in the ultraviolet spectrum provide a basis for developing optical sensors.

Furthermore, the rigid conjugated framework of diynylbenzene systems can be incorporated into larger polymer structures to create stimuli-responsive materials. ucsd.eduyoutube.com For example, a polymer containing such a unit could exhibit changes in its conformation or electronic properties when exposed to a specific stimulus, leading to a detectable optical or electrical response. youtube.com This responsiveness is key to creating intelligent materials for a wide range of diagnostic and environmental monitoring applications. ucsd.edunih.gov

Chromatic and Fluorescent Transitions in Polydiacetylenes

Polydiacetylenes (PDAs), a class of conjugated polymers derived from diacetylene monomers, are renowned for their dramatic chromatic and fluorescent transitions. nih.gov These materials typically exhibit a vibrant blue color in their initial state, which transforms to a distinct red hue accompanied by the emergence of fluorescence upon exposure to external stimuli. nih.govrsc.orgresearchgate.net This phenomenon is rooted in conformational changes within the polymer's π-conjugated backbone. researchgate.net

Initially, the self-assembly of diacetylene monomers, facilitated by amphiphilic properties, creates ordered structures like liposomes or films. nih.govacs.org Subsequent photopolymerization, often using UV light, results in the formation of the blue-phase PDA, characterized by a planar ene-yne backbone and a strong absorption maximum at approximately 640 nm. nih.govfrontiersin.org This "blue" phase is generally non-fluorescent. researchgate.netnih.gov

External triggers—such as heat, mechanical stress, pH changes, or specific molecular interactions—can perturb the meticulously packed side chains of the polymer. rsc.orgu-tokyo.ac.jpfudan.edu.cn This perturbation releases internal strain, inducing a distortion in the polymer backbone. The resulting less-planar, more disordered conformation shortens the effective π-conjugation length, causing a shift in the material's absorption to a lower wavelength (around 540 nm) and a visible color change from blue to red. nih.govresearchgate.net Crucially, this red phase is often highly fluorescent, a transition that is leveraged in advanced sensing applications. researchgate.netnih.gov

The dual-signal nature of this transition (colorimetric and fluorometric) makes PDAs exceptionally sensitive materials for developing sensors for a wide range of analytes and conditions, including metal ions, volatile organic compounds (VOCs), viruses, and proteins. nih.govnih.govacs.org The transition can be so distinct that it is often observable with the naked eye. nih.gov

Table 1: Optical Properties of Polydiacetylene Phases

PropertyBlue PhaseRed Phase
Appearance BlueRed
Fluorescence Non-fluorescent researchgate.netnih.govFluorescent researchgate.netnih.gov
Typical Absorption Maximum (λmax) ~640 nm nih.govfrontiersin.org~540 nm nih.govfrontiersin.org
Backbone Conformation Planar, ordered ulsu.ruNon-planar, disordered researchgate.netfudan.edu.cn
Effective π-Conjugation Length LongerShorter researchgate.net

Emerging Research Directions in Polyyne Chemistry

The field of polyyne chemistry, which centers on molecules containing alternating single and triple carbon-carbon bonds, is a vibrant and rapidly advancing area of research. These structures, exemplified by the backbone of polymerized this compound, are at the heart of explorations into novel materials and fundamental chemical principles.

Exploration of Novel Carbon Allotropes and Extended Conjugated Systems

Polyynes are considered essential model systems and precursors for creating novel allotropes of carbon, materials composed solely of carbon atoms but with different structural arrangements. nih.gov Two of the most significant targets in this area are carbyne and graphdiyne.

Carbyne , a truly one-dimensional chain of sp-hybridized carbon atoms, is predicted to be the strongest material ever known, with exceptional electronic and mechanical properties. nih.govfau.euazom.com However, its extreme instability makes it incredibly difficult to synthesize and characterize. nih.govfau.eu Researchers synthesize and study long, stabilized polyyne chains to extrapolate and predict the properties of theoretical, infinite carbyne. nih.govresearchgate.net By capping the reactive ends of polyyne chains with bulky groups, scientists have successfully created and isolated increasingly long molecules, with one of the longest reported consisting of 44 contiguous acetylenic carbons. nih.gov The longest synthesized chains to date have been formed within the protective confines of carbon nanotubes. nih.govnih.gov Spectroscopic analysis of these model polyynes helps estimate properties like the band gap for carbyne, which is predicted to be around 2.56 eV. nih.gov

Graphdiyne (GDY) is a two-dimensional carbon allotrope, similar to graphene, but featuring a network of sp- and sp²-hybridized carbon atoms connected by diacetylene (buta-1,3-diyne) linkages. acs.orgbohrium.comrsc.org This structure creates uniform pores and results in a natural semiconductor with high charge carrier mobility. bohrium.com The synthesis of graphdiyne often involves cross-coupling reactions of hexaethynylbenzene or similar polyyne precursors on a catalyst surface, such as copper. acs.orgnih.gov The development of scalable synthesis methods is a key challenge being actively addressed to unlock its potential in fields like gas separation, electronics, and catalysis. bohrium.comrsc.orgnih.gov

Interdisciplinary Research with Materials Science and Theoretical Chemistry

The study of polyynes and their derivatives is a fundamentally interdisciplinary endeavor, bridging synthetic chemistry with materials science and theoretical chemistry.

Materials Science focuses on harnessing the unique properties of polyyne-based materials. The development of mechano-responsive fluorescent materials from PDAs for stress sensing is a prime example. rsc.orgrsc.org In food science, PDA-based sensors are being developed as intelligent packaging materials that can provide a simple visual indication of food spoilage or contamination. rsc.org The incorporation of PDAs into various formats like films, hydrogels, and nanoparticles further expands their applicability in biosensing and bioimaging. nih.govrsc.org

Theoretical and Computational Chemistry plays a crucial role in understanding and predicting the behavior of these complex systems. psu.eduacs.org Computational models are used to calculate the bond length alternation (BLA) and electronic properties of polyynes, providing insights that are difficult to obtain experimentally. psu.edu These theoretical studies help to understand the relationship between the structure of a polyyne chain and its electronic and optical properties, such as the band gap. fau.eupsu.edu Furthermore, computational simulations guide the design of new polyyne-based molecules and materials with tailored characteristics for specific applications in nanoelectronics and optoelectronics. azom.comresearchfeatures.com This synergy between synthesis, material fabrication, and theoretical modeling accelerates the discovery and implementation of next-generation materials derived from conjugated diynylbenzene systems.

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